4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile
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Overview
Description
4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile is an organic compound with the molecular formula C5H4F3NO3S and a molecular weight of 215.15 g/mol . This compound is characterized by the presence of trifluoromethyl, methanesulfonyl, and oxobutanenitrile functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile involves the reaction of trifluoroacetic anhydride with methanesulfonyl chloride in the presence of a base, followed by the addition of a nitrile compound . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and minimizing human error .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The trifluoromethyl and methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methanesulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzymes or modulate biological pathways by forming stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-oxobutanenitrile: This compound shares the trifluoromethyl and oxobutanenitrile groups but lacks the methanesulfonyl group.
4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile: Similar in structure but with a methyl group instead of the methanesulfonyl group.
Uniqueness
4,4,4-Trifluoro-2-methanesulfonyl-3-oxobutanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C5H4F3NO3S |
---|---|
Molecular Weight |
215.15 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methylsulfonyl-3-oxobutanenitrile |
InChI |
InChI=1S/C5H4F3NO3S/c1-13(11,12)3(2-9)4(10)5(6,7)8/h3H,1H3 |
InChI Key |
HXVGVXGVLCVOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(C#N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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